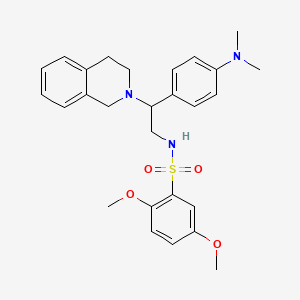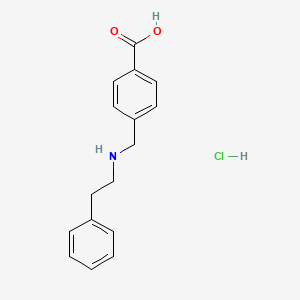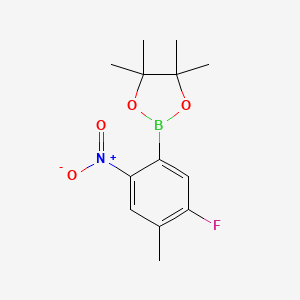![molecular formula C21H19F2N5O3S B2780800 N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide CAS No. 888425-93-2](/img/no-structure.png)
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Stability
The compound's synthesis involves intricate chemical reactions, highlighting its potential in the development of novel organic molecules with specific functional groups. For instance, researchers have explored the stabilization of cis amide bonds in similar complex molecules, suggesting a broader application in organic synthesis and the creation of new materials with tailored properties (Forbes, Beatty, & Smith, 2001). Additionally, the synthesis of novel aromatic polyimides incorporating similar chemical structures has been documented, demonstrating the material's application in creating high-performance polymers with desirable thermal and chemical resistance properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antiproliferative Activity and Molecular Docking Studies
Compounds with a similar chemical backbone have been synthesized and analyzed for their antiproliferative activity against various cancer cell lines. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed significant inhibition against colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting the potential therapeutic applications of these molecules in cancer treatment (Huang et al., 2020). Molecular docking studies further support the compound's mechanism of action, offering insights into drug design strategies for targeting specific proteins involved in cancer proliferation.
Applications in Materials Science
The research also extends to the synthesis of heterocyclic and non-heterocyclic entities, potentially serving as antibacterial and anti-HIV agents. This reflects the compound's versatility in contributing to the development of new drugs and materials with significant biological activity (Patel & Chikhalia, 2006). Furthermore, the study on the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety demonstrates the potential of these molecules in creating new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide involves the reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine, followed by the reaction of the resulting intermediate with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "2-(4-ethylanilino)-2-oxoethyl thioacetate", "5-amino-2,4-dihydroxypyrimidine", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-(4-ethylanilino)-2-oxoethyl thioacetate with 5-amino-2,4-dihydroxypyrimidine in the presence of a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate.", "Step 2: Hydrolysis of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]thioacetate intermediate with a base to form N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate.", "Step 3: Reaction of the N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl] intermediate with 3,4-difluorobenzoyl chloride in the presence of a base to form the final compound N-[6-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide." ] } | |
Numéro CAS |
888425-93-2 |
Formule moléculaire |
C21H19F2N5O3S |
Poids moléculaire |
459.47 |
Nom IUPAC |
N-[4-amino-2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-2-11-3-6-13(7-4-11)25-16(29)10-32-21-27-18(24)17(20(31)28-21)26-19(30)12-5-8-14(22)15(23)9-12/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clé InChI |
RPEKTCNECTULGM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2780723.png)


![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)


![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

![1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2780740.png)